Cas no 1040642-82-7 (6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one)

6-(4-Ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a 4-ethoxyphenyl group at the 6-position and a 3-(3-methylphenyl)-1,2,4-oxadiazole moiety at the 2-position via a methylene linker. This structure combines a dihydropyridazinone scaffold with an oxadiazole ring, which is known for its bioisosteric properties and potential pharmacological relevance. The ethoxyphenyl and methylphenyl substituents enhance lipophilicity, potentially improving membrane permeability and bioavailability. The compound’s unique architecture suggests utility as a synthetic intermediate or bioactive molecule, particularly in medicinal chemistry for targeting enzymes or receptors. Its stability and modular design allow for further derivatization, making it valuable for structure-activity relationship studies.
6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one structure
1040642-82-7 structure
Product Name:6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
CAS No:1040642-82-7
MF:C22H20N4O3
MW:388.419204711914
CID:5383073
Update Time:2025-07-02

6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
    • 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C22H20N4O3/c1-3-28-18-9-7-16(8-10-18)19-11-12-21(27)26(24-19)14-20-23-22(25-29-20)17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3
    • InChI Key: BRGGYMXPOBZNTK-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2ON=C(C3=CC=CC(C)=C3)N=2)N=C(C2=CC=C(OCC)C=C2)C=C1

6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Introduction to Compound with CAS No. 1040642-82-7 and Product Name: 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

The compound with the CAS number 1040642-82-7 and the product name 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring multiple functional groups and aromatic rings, makes it a promising candidate for further investigation in drug discovery and development.

One of the most striking features of this compound is its intricate molecular architecture. The presence of a dihydropyridazinone core combined with an oxadiazole moiety and an ethoxyphenyl group suggests a multifaceted interaction with biological targets. The dihydropyridazinone scaffold is known for its ability to modulate various enzymatic pathways, while the oxadiazole ring is often associated with anti-inflammatory and antimicrobial properties. The ethoxyphenyl group further enhances the compound's potential by introducing hydrophobic interactions and electronic effects that can influence binding affinity.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutics. The 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one molecule has been explored for its potential role in inhibiting specific enzymes that are implicated in various diseases. For instance, research indicates that this compound may interact with kinases and phosphodiesterases, which are critical targets in oncology and cardiovascular diseases. The ability to modulate these enzymes could lead to the development of new treatments for conditions such as cancer and hypertension.

The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The introduction of the oxadiazole moiety into the dihydropyridazinone framework is particularly noteworthy, as it has been shown to enhance the biological activity of related compounds. This modification not only increases the compound's potency but also improves its selectivity towards specific biological targets. The 4-ethoxyphenyl group further contributes to the molecule's pharmacophore by providing a site for hydrogen bonding and other non-covalent interactions.

In vitro studies have demonstrated promising results regarding the biological activity of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors, which could be relevant for treating neurological disorders and metabolic diseases. The dihydropyridazinone core has been particularly interesting in terms of its ability to cross-react with biological systems, leading to potential therapeutic benefits. Further research is ongoing to elucidate the exact mechanisms by which this compound exerts its effects.

The development of new pharmaceuticals relies heavily on understanding the interactions between molecules and biological targets at a molecular level. Computational modeling and high-throughput screening have been instrumental in identifying promising candidates like 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one. These techniques allow researchers to predict how a compound will behave within a biological system before conducting expensive wet-lab experiments. The integration of computational methods with experimental validation has accelerated the drug discovery process significantly.

One area where this compound shows particular promise is in the treatment of inflammatory diseases. The oxadiazole ring is known to possess anti-inflammatory properties, which could make this molecule a valuable asset in developing new therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the presence of multiple aromatic rings increases the compound's lipophilicity, which can enhance its ability to penetrate cell membranes and reach target sites more effectively.

The synthesis pathways for this compound have been optimized to ensure high yields and purity levels. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to streamline the process. These methods not only improve efficiency but also reduce waste production, aligning with modern green chemistry principles. The scalability of these synthetic routes is crucial for transitioning from laboratory-scale production to industrial manufacturing.

As research continues to uncover new applications for this molecule, it is likely that additional derivatives will be synthesized and tested for their biological activity. The flexibility inherent in its structure allows for modifications that can fine-tune its pharmacological properties without sacrificing overall efficacy. This adaptability makes it an attractive scaffold for medicinal chemists looking to develop novel therapeutics.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. Companies developing compounds like 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one must navigate these challenges carefully to ensure their products meet stringent requirements before reaching clinical trials. Collaborations between academic institutions and pharmaceutical companies are essential in overcoming these hurdles efficiently.

In conclusion,6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (CAS No. 1040642-82-7) represents a significant advancement in pharmaceutical research due to its complex structure and promising biological activities. Further studies are warranted to fully explore its therapeutic potential across various disease indications.

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